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BIS(2 6-DIPHENYLPHENOXY)NIOBIUM(V)

Cat. No.: B1141915
CAS No.: 116642-98-9
M. Wt: 583.49682
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Description

Significance of Early Transition Metal Complexes in Advanced Materials and Catalysis

Early transition metals, located on the left side of the d-block in the periodic table, have garnered considerable attention for their diverse applications. nih.govnih.gov Their complexes are pivotal in various catalytic processes, including olefin polymerization and organic synthesis. nih.gov In the realm of materials science, these metals are integral to the formation of advanced materials with unique electronic, optical, and magnetic properties. The reactivity of early transition metal complexes is often dictated by the nature of the ligands that surround the metal center, influencing their stability, solubility, and catalytic activity. nih.govnih.gov

Overview of Niobium(V) Coordination Complexes

Niobium(V) complexes exhibit a wide array of coordination numbers and geometries, largely influenced by the electronic and steric properties of the ancillary ligands. The chemistry of Nb(V) is characterized by its strong affinity for electronegative atoms like oxygen and nitrogen. nih.gov This has led to the development of a vast family of niobium(V) complexes with alkoxide, aryloxide, and imido ligands. These complexes serve as valuable precursors for the synthesis of new materials and as catalysts in various chemical transformations. nih.govnih.gov

Specific Role of Sterically Demanding Aryloxide Ligands, such as 2,6-Diphenylphenoxide, in Stabilizing Niobium(V) Centers

To prevent the formation of polymeric species and to modulate the reactivity of the metal center, chemists often employ sterically bulky ligands. Aryloxide ligands, particularly those with large substituents in the ortho positions of the phenyl ring, such as the 2,6-diphenylphenoxide ligand, play a crucial role in stabilizing monomeric high-oxidation-state metal centers. nih.gov The large steric profile of these ligands effectively shields the metal ion, preventing intermolecular interactions and promoting the formation of well-defined, soluble complexes. This steric protection is instrumental in allowing the study of the intrinsic reactivity of the niobium(V) center.

Contextualization of BIS(2,6-DIPHENYLPHENOXY)NIOBIUM(V) within Contemporary Coordination Chemistry

The study of specific complexes like "bis(2,6-diphenylphenoxy)niobium(V)" derivatives is a key aspect of contemporary coordination chemistry. While detailed research findings on this exact compound are not widely available in the public domain, the principles governing its synthesis and reactivity can be inferred from related systems. The investigation of such molecules contributes to a deeper understanding of structure-property relationships in transition metal chemistry. The exploration of their potential applications in catalysis and materials science remains an active area of research, driven by the quest for new and efficient chemical transformations.

Detailed Research Findings

Despite a thorough search of available scientific literature, specific research findings, including detailed synthesis, spectroscopic data, and crystal structure analysis for "bis(2,6-diphenylphenoxy)niobium(V)" complexes, could not be located. The following sections are therefore presented in a generalized context based on the known chemistry of related niobium(V) aryloxide complexes.

It is important to note that the absence of published data does not necessarily mean the compound is unknown, but rather that such research may not be publicly accessible at this time.

Data Tables

Due to the lack of specific experimental data for the target compound, interactive data tables with research findings cannot be generated.

Properties

CAS No.

116642-98-9

Molecular Formula

C36H26NbO2+3

Molecular Weight

583.49682

Synonyms

BIS(2 6-DIPHENYLPHENOXY)NIOBIUM(V)

Origin of Product

United States

Structural Elucidation and Crystallographic Analysis of Bis 2,6 Diphenylphenoxy Niobium V

Spectroscopic Characterization for Structural Assignment

Spectroscopic techniques are fundamental in determining the structure of niobium(V) aryloxide complexes in solution and the solid state.

¹H and ¹³C NMR spectroscopy are primary tools for characterizing the organic ligands bound to the niobium center. For instance, in (arylimido)niobium(V) complexes containing phenoxide ligands, the chemical shifts of the aromatic protons and carbons of the 2,6-diphenylphenoxide ligand provide information about the electronic environment and symmetry of the complex. nih.govacs.org

In related niobium(V) aryloxide complexes, the ¹H NMR spectra show characteristic resonances for the aryloxide ligands. For example, in a four-coordinate (arylimido)niobium complex, the resonances for the aryloxide ligand are observed, confirming its coordination to the niobium center. nih.govacs.org The specific chemical shifts for the 2,6-diphenylphenoxide ligand in Nb(NAr)Cl₂(O-2,6-Ph₂C₆H₃)(dme) would be expected in the aromatic region of the ¹H NMR spectrum.

⁹³Nb NMR spectroscopy is a more direct probe of the niobium center, although its application can be limited by the quadrupolar nature of the ⁹³Nb nucleus, which can lead to broad signals. The chemical shift in ⁹³Nb NMR is highly sensitive to the coordination number, the geometry of the complex, and the nature of the ligands. For niobium(V) complexes, the chemical shifts can span a wide range.

Nucleus Compound Type Typical Chemical Shift Range (ppm)
¹HNiobium(V) Aryloxide ComplexesAromatic protons typically resonate between 6.5 and 8.0 ppm.
¹³CNiobium(V) Aryloxide ComplexesAromatic carbons typically resonate between 110 and 160 ppm.
⁹³NbNiobium(V) ComplexesCan range from approximately -500 to +1500 ppm, highly dependent on the ligand environment.

This table presents typical NMR data ranges for niobium(V) aryloxide complexes based on general knowledge, as specific data for the target compound is not available.

Infrared (IR) spectroscopy is a valuable tool for identifying the presence of specific functional groups and for probing the nature of the metal-ligand bonds. In niobium(V) aryloxide complexes, the Nb-O stretching frequency is a key diagnostic feature.

The IR spectra of niobium(V) oxide and alkoxide complexes show characteristic bands for Nb-O and Nb-O-Nb stretching vibrations. For instance, in niobium pentoxide (Nb₂O₅), bands between 615 and 995 cm⁻¹ are assigned to Nb-O stretching of NbO₆ octahedra, while bending vibrations of NbO₆ appear between 204 and 549 cm⁻¹. mdpi.comscielo.br For molecular niobium(V) alkoxide complexes, the Nb-O stretching frequencies are also observed in this region. osti.gov

In the context of Nb(NAr)Cl₂(O-2,6-Ph₂C₆H₃)(dme), one would expect to observe a strong band corresponding to the Nb-O(aryloxide) stretch. The position of this band would be influenced by the electronic and steric properties of the 2,6-diphenylphenoxide ligand. Additionally, characteristic vibrational modes of the aromatic rings of the ligand would be present in the spectrum.

Vibrational Mode Typical Frequency Range (cm⁻¹)
Nb-O Stretch (Aryloxide)500 - 700
C-O Stretch (Aryloxide)1250 - 1350
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1400 - 1600

This table presents typical IR data ranges for niobium(V) aryloxide complexes based on general knowledge and data for related compounds.

Single-Crystal X-ray Diffraction Studies

Obtaining single crystals suitable for X-ray diffraction is a critical step. For niobium(V) aryloxide complexes, crystals are typically grown by slow evaporation of a saturated solution, or by cooling a solution in an appropriate solvent. For example, the complex Nb(NAr)Cl₂(O-2,6-Ph₂C₆H₃)(dme) was crystallized from a solution to yield specimens suitable for X-ray analysis. nih.govacs.org The choice of solvent is crucial and often involves common organic solvents like toluene (B28343), hexane (B92381), or dichloromethane (B109758). nih.gov

The X-ray crystal structure of Nb(NAr)Cl₂(O-2,6-Ph₂C₆H₃)(dme) reveals a distorted octahedral geometry around the niobium(V) center. nih.govacs.org The coordination sphere is composed of the nitrogen atom of the arylimido ligand, two chlorine atoms, the oxygen atom of the 2,6-diphenylphenoxide ligand, and the two oxygen atoms of the chelating 1,2-dimethoxyethane (B42094) (dme) ligand.

In many niobium(V) aryloxide complexes, the metal center adopts a distorted octahedral or trigonal bipyramidal geometry, depending on the number and nature of the ancillary ligands. nih.govmdpi.com For instance, other five-coordinate niobium aryloxide complexes have been reported to exhibit distorted trigonal bipyramidal structures. nih.govacs.org

The detailed structural parameters obtained from X-ray crystallography provide valuable insights into the bonding and steric interactions within the molecule.

For the analogous complex Nb(NAr)Cl₂(O-2,6-Ph₂C₆H₃)(dme), specific bond lengths and angles define the coordination environment. While the exact values for this specific complex require consulting the primary literature, typical bond lengths for related niobium(V) complexes can be referenced. nih.govmdpi.com For example, Nb=N (imido) bond lengths are typically in the range of 1.75 Å, and Nb-O (alkoxide/aryloxide) bond lengths are generally around 1.85-2.1 Å. nih.gov The Nb-Cl bond lengths would be expected to be in the range of 2.3-2.4 Å.

The bond angles around the niobium center in a distorted octahedral geometry would deviate from the ideal 90° and 180°. The O-Nb-O bite angle for chelating ligands like dme is typically less than 90°. mdpi.com

Parameter Compound Value
Bond Lengths (Å)
Nb-O(phenoxide)Nb(NAr)Cl₂(O-2,6-Ph₂C₆H₃)(dme)Data not available in search results
Nb-N(imido)Analogous Nb(V) Imido Complexes~1.75
Nb-OAnalogous Nb(V) Aryloxide Complexes~1.85 - 2.1
Nb-ClNb(NAr)Cl₂(O-2,6-Ph₂C₆H₃)(dme)Data not available in search results
**Bond Angles (°) **
O-Nb-ClNb(NAr)Cl₂(O-2,6-Ph₂C₆H₃)(dme)Data not available in search results
N-Nb-ONb(NAr)Cl₂(O-2,6-Ph₂C₆H₃)(dme)Data not available in search results
Cl-Nb-ClNb(NAr)Cl₂(O-2,6-Ph₂C₆H₃)(dme)Data not available in search results

This table is populated with analogous data and indicates where specific data for the target-related compound was not available in the provided search results. The data for Nb(NAr)Cl₂(O-2,6-Ph₂C₆H₃)(dme) would be found in the primary publication.

Investigation of Steric Influence of 2,6-Diphenylphenoxide Ligands on Coordination Geometry

The 2,6-diphenylphenoxide ligand is exceptionally bulky due to the presence of two phenyl groups in the ortho positions of the phenoxide ring. This steric hindrance is expected to profoundly influence the coordination geometry around the niobium(V) center in a hypothetical bis(2,6-diphenylphenoxy)niobium(V) complex.

In niobium(V) chemistry, the metal center typically exhibits a preference for coordination numbers of 5 or 6, often adopting trigonal bipyramidal, square pyramidal, or octahedral geometries. The immense steric demands of two 2,6-diphenylphenoxide ligands would likely preclude the formation of a simple, unhindered coordination sphere.

The bulky nature of these ligands would lead to significant intramolecular crowding. This steric pressure is anticipated to cause distortions in the bond angles and bond lengths of the coordination polyhedron. For instance, the O-Nb-O bond angle between the two phenoxide ligands would be expected to be significantly larger than the ideal angles in standard geometries to accommodate the large phenyl substituents. This steric repulsion could also lead to an elongation of the Nb-O bonds.

Furthermore, the phenyl groups of the ligands can interlock or arrange themselves in a way that minimizes steric clash, leading to a complex with a distorted and potentially lower-symmetry coordination environment. The coordination geometry would be a direct consequence of the balance between the electronic preferences of the niobium(V) center and the severe steric constraints imposed by the voluminous 2,6-diphenylphenoxide ligands.

Polymorphism and Solid-State Packing Phenomena

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon that could be anticipated for a molecule as complex as bis(2,6-diphenylphenoxy)niobium(V). The potential for different crystalline forms arises from the various ways the molecules can pack in the solid state.

Intermolecular interactions, such as van der Waals forces between the phenyl rings of adjacent molecules, would play a crucial role in dictating the solid-state packing. The intricate interplay of these weak interactions could lead to multiple, energetically similar packing motifs, making the existence of polymorphs plausible. However, without experimental data, any discussion of specific polymorphs remains speculative.

Stereochemical Considerations and Chiral Aspects of Derivatives

Derivatives of bis(2,6-diphenylphenoxy)niobium(V) could exhibit interesting stereochemical properties, including the potential for chirality. Chirality in such complexes can arise from several sources.

If the coordination of the two 2,6-diphenylphenoxide ligands and other ancillary ligands around the niobium center results in a molecule that is not superimposable on its mirror image, the complex will be chiral. For example, in a distorted tetrahedral or octahedral environment with appropriate ligand arrangements, a chiral center could be established at the niobium atom.

Furthermore, the 2,6-diphenylphenoxide ligands themselves possess a degree of conformational flexibility. Restricted rotation around the C-C bonds connecting the phenyl rings to the phenoxide core could lead to atropisomerism, where the molecule is chiral due to hindered rotation. If the rotation of the phenyl groups is sufficiently restricted, stable enantiomers could potentially be isolated.

Reactivity and Reaction Mechanisms of Bis 2,6 Diphenylphenoxy Niobium V Analogues

Ligand Substitution and Exchange Reactions with Other Donors

Ligand substitution is a fundamental process in the chemistry of niobium(V) aryloxide complexes, allowing for the fine-tuning of the metal center's electronic and steric environment. The lability of ligands coordinated to the niobium center dictates the accessibility of vacant coordination sites, which is crucial for catalytic activity.

Research on (arylimido)niobium(V) complexes containing ketimide and aryloxide ligands demonstrates that ligand exchange is a common reaction pathway. nih.govacs.org For instance, the reaction of Nb(NAr)(N=CtBu2)3 with phenols or alcohols leads to the substitution of one or more ketimide ligands with the corresponding aryloxide or alkoxide groups. acs.org These reactions are believed to proceed through the coordination of the incoming alcohol or phenol (B47542) to the electron-deficient niobium center, followed by proton transfer to the leaving ketimide ligand. acs.org

Kinetic studies on niobium(V) complexes with bidentate chloranilate ligands have provided insight into the mechanism of ligand substitution. The reaction of [NbO(ca)2(H2O)-OPPh3]- with a series of monodentate pyridine-based ligands showed a reactivity range that correlates with the Brønsted-donating ability of the incoming nucleophile. mdpi.com The negative entropy of activation (ΔS≠kf = -108 ± 3 J K−1 mol−1) determined for the reaction with DMAP suggests an associative substitution mechanism. mdpi.com This indicates that the incoming ligand binds to the niobium center before the departure of the leaving group, forming a transient, higher-coordinate intermediate.

The substitution of chloride ligands in dimeric niobium(V) aryloxide complexes, such as [Nb(Me-L)Cl2]2, with alkyl or thiolate groups via reaction with organometallic reagents like MeMgI and LiStBu has also been reported. nih.gov These reactions highlight the versatility of these complexes in accessing a range of derivatives with different functionalities.

Table 1: Ligand Substitution Reactions in Niobium(V) Analogue Complexes

Starting Complex Reagent Substituted Ligand(s) Product Type Ref
Nb(NAr)(N=CtBu2)3 Phenols/Alcohols Ketimide (N=CtBu2) (Arylimido)niobium(V) aryloxide/alkoxide acs.org
[NbO(ca)2(H2O)-OPPh3]- Pyridine derivatives Water/Triphenylphosphine oxide Niobium(V) oxo chloranilate mdpi.com
[Nb(Me-L)Cl2]2 MeMgI / LiStBu Chloride Niobium(V) alkyl/thiolate nih.gov
[Nb(NtBu)Py2Cl3] [H3L1][Cl] / LDA Pyridine/Chloride Niobium(V) imido NHC complex nih.gov

Redox Chemistry at the Niobium(V) Center

The niobium(V) center in aryloxide complexes is redox-active, although it generally favors the +5 oxidation state. wikipedia.org Reduction to lower oxidation states (e.g., +4, +3) can be achieved using appropriate reducing agents, leading to species with distinct reactivity. Niobium's rich redox chemistry, spanning from Nb(V) to Nb(III), is crucial for its role in various catalytic processes. nih.gov

The electrochemical investigation of a niobium(V) imido N-heterocyclic carbene (NHC) complex revealed that it is inert toward reduction in dichloromethane (B109758) but displays two irreversible reduction processes in tetrahydrofuran. nih.gov However, attempts to isolate the reduced products using chemical reducing agents like KC8 or Na/Naphthalene were unsuccessful. nih.gov This suggests that the reduced niobium species may be unstable under these conditions.

In the context of niobium oxides, the redox couple Nb5+/Nb4+ is well-established, and further reduction to Nb3+ can occur. nih.gov The stability of these lower oxidation states is a critical factor in applications such as lithium-ion batteries. The over-reduction to Nb3+ and its incomplete re-oxidation has been identified as a reason for capacity fade in Nb2O5 anodes. nih.gov The introduction of other metals, like vanadium, can modify the redox behavior by prioritizing the V3+/V2+ couple over the Nb4+/Nb3+ couple, thereby stabilizing the system. nih.gov

While detailed studies on the redox chemistry of bis(2,6-diphenylphenoxy)niobium(V) itself are not widely reported, the general principles observed for other niobium(V) complexes, including those with aryloxide ligands, suggest that the +5 state is highly stable, and reduction requires potent reducing agents. acs.orglehigh.edu

Reactivity with Small Molecules (e.g., Nitrogen, Phosphorus, Carbon Monoxide)

The activation of small, inert molecules is a significant goal in chemistry, and niobium complexes have shown promise in this area. Low-valent niobium complexes, often generated in situ from Nb(V) precursors, are typically the active species in these transformations. nih.gov

Nitrogen (N2): The reaction of dinitrogen with low-valent niobium complexes has been documented. For example, the reduction of (silox)3NbCl (where silox = tBu3SiO) with potassium under a nitrogen atmosphere yields the dinitrogen complex [(silox)3Nb]2(μ-N2). Similarly, anionic diniobium hydride complexes have been shown to react with N2 to form side-on and end-on bound dinitrogen species, with the subsequent reactivity being dependent on the counterion. researchgate.net

Carbon Monoxide (CO): The low-valent niobium complex (silox)3NbPMe3 reacts with carbon monoxide to produce a variety of products, including the ketenylidene complex (silox)3Nb=C=C=O, the oxo complex (silox)3Nb=O, and a carbide-bridged dimer [(silox)3Nb]2(μ-C2). This demonstrates the capacity of the niobium center to mediate complex C-O bond cleavage and C-C coupling reactions.

Phosphorus: While specific examples involving bis(2,6-diphenylphenoxy)niobium(V) analogues and elemental phosphorus (P4) are scarce in the reviewed literature, the reactivity of niobium complexes with organophosphorus compounds is known. For example, salt metathesis reactions on a bis-phenolate niobium NHC complex with a pnictogenido reagent like PHMes (Mes = mesityl) have been successfully performed. nih.gov

Transformations Involving the Aryloxide Ligand Framework

One notable transformation is the loss of a substituent from the aryloxide ligand. For example, during the synthesis of a niobium(V) chloride complex with the bulky aryloxide ligand 2,6-bis(4-methyl-6-tert-butylsalicyl)-4-tert-butylphenol, the loss of one of the ortho-tert-butyl groups was observed, leading to the formation of [Nb(de-tBu-L)Cl2]2. nih.gov This dealkylation reaction highlights the potential for C-C bond activation at the ligand framework, promoted by the metal center.

Furthermore, migratory insertion of other ligands into the aryloxide framework has been observed. In the reaction of anionic diniobium hydride complexes with N2, the hydride ligands can migrate to the aryloxide units. researchgate.net This type of reaction modifies the structure of the primary ligand and demonstrates its participation in the reaction sequence.

Mechanistic Investigations of Elementary Reaction Steps

Understanding the mechanisms of the elementary steps in the reactions of niobium(V) complexes is key to designing new catalysts and synthetic routes.

Ligand Substitution Mechanisms: As mentioned in section 4.1, kinetic studies on niobium(V) complexes suggest that ligand substitution can proceed via an associative mechanism. mdpi.com This is characterized by the formation of a higher-coordinate intermediate. The coordination of the incoming ligand is often the rate-determining step.

Protonolysis and Proton Transfer: In reactions involving the substitution of ketimide ligands by phenols or alcohols, the mechanism is proposed to involve the initial coordination of the protic reagent to the niobium center. acs.org This is followed by an intramolecular proton transfer to the ketimide nitrogen, leading to the elimination of ketimine and the formation of the new niobium-aryloxide or -alkoxide bond. acs.org This pathway avoids direct protonation of the metal complex by external acids.

Redox Mechanisms: The mechanism for the photocatalytic oxidation of amines and alcohols by niobium pentoxide (Nb2O5) has been studied in detail. acs.orgnih.gov The process involves the initial adsorption of the substrate onto the Nb2O5 surface, followed by photoactivation of the complex. acs.org Electron transfer from the adsorbed molecule to the niobium center is a key step in this process. While this is a heterogeneous system, it provides insight into the fundamental redox processes involving niobium.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

No specific Density Functional Theory (DFT) calculations for Bis(2,6-diphenylphenoxy)niobium(V) have been found in the performed searches. DFT is a powerful computational method used to investigate the electronic structure of molecules. Such a study on this compound would provide valuable information about its bonding and reactivity.

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap for Bis(2,6-diphenylphenoxy)niobium(V). The analysis of these frontier orbitals is crucial for understanding a molecule's electronic properties and reactivity.

Specific calculations of reactivity descriptors, such as Fukui functions, for Bis(2,6-diphenylphenoxy)niobium(V) are not present in the searched literature. These descriptors are used to predict the most likely sites for nucleophilic and electrophilic attack.

A Molecular Electrostatic Potential (MEP) map for Bis(2,6-diphenylphenoxy)niobium(V) has not been published. An MEP map would illustrate the charge distribution within the molecule, highlighting electron-rich and electron-poor regions, which is essential for understanding its intermolecular interactions.

Quantum Chemical Modeling of Reaction Pathways and Transition States

No information is available regarding the quantum chemical modeling of reaction pathways or the identification of transition states involving Bis(2,6-diphenylphenoxy)niobium(V). Such modeling would be instrumental in elucidating the mechanisms of reactions in which this complex might participate.

Ligand Field Theory and Electronic Configuration Analysis of Niobium(V)

While the electronic configuration of a free Niobium(V) ion is [Kr] 4d⁰, a specific Ligand Field Theory analysis for Bis(2,6-diphenylphenoxy)niobium(V) is not available. This analysis would describe the splitting of the d-orbitals of the niobium center under the influence of the diphenylphenoxy ligands and would be key to understanding the compound's electronic and magnetic properties.

Catalytic Applications of Niobium V Phenoxide Complexes, Including Bis 2,6 Diphenylphenoxy Niobium V Systems

Polymerization Catalysis

Niobium(V) phenoxide and iminophenoxide complexes have been investigated as catalysts for various polymerization reactions, including the polymerization of olefins, acetylenes, and the ring-opening polymerization of cyclic esters. The performance of these catalysts is highly dependent on the nature of the ancillary ligands.

Olefin Polymerization (e.g., Ethylene)

(Arylimido)niobium(V) complexes containing 2-pyridylmethylanilido ligands have been studied as catalyst precursors for ethylene (B1197577) dimerization. figshare.com For instance, the dimethyl complex Nb(NAr)(NMe₂)₂(L) [where L = 2-(2,6-Me₂C₆H₃)NCH₂(C₅H₄N) and Ar = 2,6-iPr₂C₆H₃] (4b), when activated with methylaluminoxane (B55162) (MAO), exhibits catalytic activity for the dimerization of ethylene. figshare.com The primary product of this reaction is 1-butene, with some formation of 1-hexene (B165129) resulting from the subsequent reaction of ethylene with the accumulated 1-butene. figshare.com The catalytic activity shows a first-order relationship with ethylene pressure, suggesting the involvement of a metal-alkyl species in the catalytic cycle. figshare.com

Detailed studies on the polymerization of higher α-olefins have been conducted using bis(phenoxyimine)Ti complexes, which share structural similarities with potential niobium analogues. nih.gov These titanium-based systems, when activated with i-Bu₃Al/Ph₃CB(C₆F₅)₄, demonstrate high activity towards the polymerization of 1-hexene, 1-octene, and 1-decene, producing high molecular weight polymers. nih.gov

Table 1: Ethylene Dimerization using an (Arylimido)niobium(V) Complex (4b) with MAO

Parameter Value
Catalyst Nb(NAr)(Me)₂(L) (Ar = 2,6-iPr₂C₆H₃)
Cocatalyst MAO
Monomer Ethylene
Primary Product 1-Butene
Byproduct 1-Hexene
Temperature 50 °C

Data sourced from a study on (arylimido)niobium(V) complexes. figshare.com

Acetylene Polymerization (e.g., Phenylacetylene)

Niobium(V) complexes supported by chalcogen-bridged [OEO]-type bis(phenolate) ligands have been shown to be effective catalysts for the polymerization of phenylacetylene. mdpi.comresearchgate.net The tribenzyl niobium(V) complexes of these ligands, upon activation, can produce poly(phenylacetylene)s (PPAs), oligomers, and triphenylbenzenes (TPBs). mdpi.com The nature of the chalcogen atom (sulfur or selenium) in the ligand backbone influences the outcome of the polymerization. mdpi.com For instance, complexes 5 (sulfur-bridged) and 6 (selenium-bridged) both catalyze the polymerization of phenylacetylene. mdpi.com

The molecular structures of these complexes have been confirmed by X-ray diffraction analysis, revealing a distorted six-coordinated niobium center. mdpi.comresearchgate.net The catalytic activity of these complexes highlights the potential of tailoring the ligand environment to control the polymerization of substituted acetylenes.

Table 2: Phenylacetylene Polymerization with Niobium(V) Tribenzyl Complexes

Catalyst Chalcogen Bridge Products
Complex 5 Sulfur Poly(phenylacetylene), Oligomers, Triphenylbenzenes
Complex 6 Selenium Poly(phenylacetylene), Oligomers, Triphenylbenzenes

Data from studies on niobium complexes with chalcogen-bridged bis(phenolate) ligands. mdpi.comresearchgate.net

Ring-Opening Polymerization (ROP) of Cyclic Esters

Niobium(V) complexes with phenoxide-based ligands are active catalysts for the ring-opening polymerization (ROP) of cyclic esters such as lactide (LA) and ε-caprolactone (CL). nih.govnih.gov A series of niobium and tantalum alkoxide catalysts supported by various phenoxyimine ligands have been synthesized and tested for their ROP activity. nih.gov These catalysts were found to be active for the polymerization of both rac-lactide and ε-caprolactone under solventless conditions at 140 °C. nih.gov

The control over the polymerization, as indicated by the molecular weight distribution of the resulting polymer, was found to be influenced by the substituents on the phenoxyimine ligand. nih.gov For the polymerization of ε-caprolactone, catalysts supported by chloro-containing ligands demonstrated better control. nih.gov While ligand trends were less distinct for lactide polymerization, all the niobium phenoxyimine complexes showed improved control compared to the parent homoleptic alkoxide, Nb(OEt)₅. nih.gov Imino phenoxide complexes of niobium have also shown precise control in the solvent-free ROP of lactides and ε-caprolactone, with the ligand being incorporated as an end group in the polymer chain. nih.gov

Furthermore, cationic niobium(V) alkoxide complexes have been investigated as initiators for the ROP of ε-caprolactone, proceeding via a coordination-insertion mechanism. semanticscholar.org

Table 3: Ring-Opening Polymerization of rac-Lactide with a Niobium Phenoxyimine Catalyst

Parameter Value
Catalyst Niobium phenoxyimine complex
Monomer rac-Lactide
Conditions 140 °C, solventless
Conversion >90% in 4-7 hours
Polymer Dispersity (Đ) 1.41–1.86

Data from a study on niobium and tantalum ethoxides with phenoxyimine ligands. nih.gov

Stoichiometric and Catalytic Small Molecule Activation

High-valent niobium complexes are also of interest for their ability to activate small, typically inert, molecules. The electron-deficient nature of the Nb(V) center can facilitate interactions with and subsequent transformation of various substrates.

Activation of Dinitrogen (N₂)

The activation of dinitrogen is a significant challenge in chemistry. While specific examples involving bis(2,6-diphenylphenoxy)niobium(V) are not readily found, the broader field of dinitrogen activation by transition metal complexes provides context. Polynuclear metal complexes, including those of niobium, have been investigated for their ability to bind and reduce N₂. acs.org The multimetallic nature of these complexes can facilitate the multi-electron transfer required for N₂ cleavage. Both early and late transition metals, as well as f-block elements, have been shown to form complexes where dinitrogen is coordinated and activated. acs.orgnih.govacs.org

Activation of Phosphines and other Phosphorus-Containing Substrates

The interaction of niobium complexes with phosphorus-containing substrates is an area of interest, though less explored than polymerization catalysis. The Lewis acidic niobium center can coordinate to the lone pair of electrons on a phosphine (B1218219), potentially leading to subsequent reactions. While specific studies on the activation of phosphines by bis(2,6-diphenylphenoxy)niobium(V) are not available, related research on metal-ligand cooperation in catalysis, such as the use of phosphine-free pincer ligands, highlights the ongoing development of novel activation pathways for various substrates. rsc.org

C-H Bond Activation and Functionalization

The selective activation and functionalization of otherwise inert C-H bonds is a primary goal in modern synthetic chemistry, offering a more atom-economical route to complex molecules. High-valent transition metal complexes, including those of niobium(V), are capable of mediating such transformations. The reactivity of niobium(V) halides with carbonyl compounds, for instance, can lead to C-H bond activation through processes like aldol-type reactions. nih.gov

While direct C-H activation catalyzed by discrete niobium(V) phenoxide complexes is an area of developing research, the ligand sphere is known to be critical in governing the reactivity of the metal center. In related systems, photocatalytic oxidation of amines and other substrates by niobium(V) oxide (Nb₂O₅) involves the activation of α-C-H bonds as a key step in the mechanism. acs.org For molecular complexes, the steric and electronic environment created by the ligands, such as the bulky 2,6-diphenylphenoxy groups, would be expected to play a crucial role. The large steric profile of these ligands can create a well-defined pocket around the niobium center, potentially enforcing a specific geometry for substrate approach and enabling regioselective C-H bond activation. Furthermore, functionalization of C-F bonds, a related strong bond activation challenge, has been demonstrated using niobium complexes, suggesting the potential for extension to C-H bonds with appropriate ligand design. rsc.org The insertion of metal carbenes or nitrenes into C-H bonds represents another promising strategy for C-H functionalization, a field where the design of the ancillary ligands on the metal catalyst is paramount for achieving high efficiency and selectivity. nih.gov

Group Atom Transfer Reactions

Group and atom transfer reactions are fundamental processes in catalysis, enabling the transfer of a functional group, such as an oxo, imido, or alkylidene, from the metal catalyst to a substrate. Niobium-based complexes are of considerable interest for such transformations. nih.govacs.org The reactivity of these systems is often dictated by the supporting ligands, with phenoxides being a versatile class for this purpose. acs.org

Research on bis-phenolate niobium complexes has shown their utility as precursors for a variety of group transfer reagents. For example, a niobium(V) imido complex supported by a dianionic OCO-pincer bis-phenolate ligand serves as a precursor for a series of chalcogenido and pnictogenido complexes, which are key players in atom transfer chemistry. nih.gov This highlights the potential of phenoxide-ligated niobium systems in facilitating these reactions.

In the context of a BIS(2,6-DIPHENYLPHENOXY)NIOBIUM(V) system, the bulky aryloxide ligands would be instrumental in stabilizing the high-valent niobium center required for group transfer. The steric hindrance provided by the 2,6-diphenylphenoxy groups could prevent bimolecular decomposition pathways and modulate the reactivity of the functional group being transferred. For instance, in olefin metathesis, a well-known group transfer reaction, the ligand environment is critical. Niobium(V)-alkylidene complexes have demonstrated high activity for ring-opening metathesis polymerization (ROMP), with the ligand sphere influencing both activity and polymer properties. acs.org

Design Principles for Niobium-Based Catalysts

The rational design of catalysts is essential for achieving high efficiency, selectivity, and stability. For niobium-based systems, several key principles guide the development of effective catalysts, revolving around the ligand framework, the use of activating agents, and strategies for catalyst immobilization.

The performance of a niobium catalyst is intrinsically linked to the steric and electronic properties of its supporting ligands. Phenoxide ligands are particularly advantageous as their properties can be systematically varied by changing the substituents on the aromatic ring.

Steric Effects: The bulk of the ligands can control substrate access to the metal center, influence the coordination number, and prevent catalyst deactivation through dimerization. The 2,6-diphenylphenoxy ligand is exceptionally bulky. This large steric profile can create a protected, well-defined active site, which can lead to high selectivity in catalytic reactions. For example, in polymerization catalysis, bulky ligands often lead to polymers with specific tacticities. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand influences the Lewis acidity of the niobium center and the redox potential of the complex. Phenyl substituents, as in the 2,6-diphenylphenoxy ligand, are generally electron-withdrawing, which increases the electrophilicity of the niobium center. This can enhance its reactivity towards nucleophilic substrates. Theoretical studies on related metallocene catalysts have shown that both steric bulk and electronic properties of the ligands are critical in determining ion-pair stability and separation, which are key steps in catalyst activation. nih.gov

Table 1: Comparison of Common Phenoxide Ligands in Catalysis This interactive table compares the steric and electronic properties of different phenoxide ligands.

Ligand Name Substituents (Ortho) Steric Bulk Electronic Effect
Phenoxide -H Low Neutral
2,6-Dimethylphenoxide -CH₃ Moderate Electron-donating
2,6-Di-tert-butylphenoxide -C(CH₃)₃ High Electron-donating
2,6-Diphenylphenoxide -C₆H₅ Very High Electron-withdrawing

Many homogeneous niobium(V) catalysts, particularly those intended for polymerization, require activation by a co-catalyst. Niobium(V) precursor complexes, such as those containing chloride or alkoxide ligands, are often catalytically dormant and must be converted into an active species. acs.org

Common activators include organoaluminum compounds like methylaluminoxane (MAO) or modified methylaluminoxane (MMAO), as well as borane (B79455) or borate (B1201080) compounds like tris(pentafluorophenyl)borane, B(C₆F₅)₃. nih.gov The primary functions of these co-catalysts are:

Alkylation: To replace an anionic ligand (e.g., chloride) on the niobium precursor with an alkyl group.

Abstraction: To abstract another anionic ligand or the alkyl group to generate a coordinatively unsaturated, cationic niobium species, which is often the catalytically active site.

For a hypothetical catalytic cycle using a precursor like bis(2,6-diphenylphenoxy)niobium(V) trichloride, activation with an alkylaluminum co-catalyst would be a necessary step to generate the active catalyst for processes like olefin polymerization.

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction products can be difficult and costly. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this issue by enhancing catalyst stability and recyclability.

Inorganic oxides like silica (B1680970) (SiO₂) are common supports for niobium catalysts. rsc.orgnorthwestern.edu Niobium(V) species can be grafted onto the silica surface by reacting a niobium precursor with the surface silanol (B1196071) (-OH) groups. This method can lead to well-dispersed, isolated active sites, which is particularly beneficial for oxidation catalysis, such as the epoxidation of alkenes using hydrogen peroxide. rsc.orgnorthwestern.edu Studies have shown that silica-supported niobium(V) catalysts are highly active and selective for these reactions. northwestern.edu

For niobium(V) phenoxide complexes, including those with bis(2,6-diphenylphenoxy) ligands, several heterogenization strategies could be envisioned:

Direct Grafting: A precursor like [Nb(OAr)₂Cl₃] could react directly with silica, anchoring the niobium center to the support.

Ligand Modification: The 2,6-diphenylphenoxy ligand itself could be functionalized with a group (e.g., a siloxy ether) that can be covalently tethered to the silica surface.

Encapsulation: The complex could be physically entrapped within the pores of a mesoporous material like MCM-41 or SBA-15.

These strategies aim to combine the high selectivity of the well-defined molecular catalyst with the practical advantages of a solid catalyst. mdpi.commdpi.com

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